4-chloro-N-(cyanomethyl)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(cyanomethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWFPJGDOBWFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro N Cyanomethyl Benzenesulfonamide and Its Derivatives
Direct Synthesis Strategies for 4-chloro-N-(cyanomethyl)benzenesulfonamide
The formation of the this compound core structure can be achieved through several strategic pathways, primarily involving the reaction of a sulfonyl chloride with an appropriate amine precursor.
Preparation from 4-chlorobenzenesulfonyl chloride and cyanoacetamide derivatives
The most direct and conventional method for synthesizing this compound involves the condensation of 4-chlorobenzenesulfonyl chloride with an aminoacetonitrile (B1212223) salt (a derivative of cyanoacetamide). This reaction is a classic example of sulfonamide bond formation.
The synthesis proceeds via the nucleophilic attack of the amino group of aminoacetonitrile on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Starting Material A: 4-Chlorobenzenesulfonyl chloride
Starting Material B: Aminoacetonitrile hydrochloride
Product: this compound
This method is analogous to the synthesis of other N-substituted sulfonamides. For instance, reacting 4-chlorobenzenesulfonyl chloride with various anilines or alkylamines under basic conditions yields the corresponding sulfonamide derivatives. researchgate.net The starting material, 4-chlorobenzenesulfonyl chloride, is itself typically manufactured by the reaction of chlorobenzene (B131634) with chlorosulfonic acid. google.comchemicalbook.com
Alternative Synthetic Routes and Precursors
Beyond the direct condensation approach, alternative precursors and methodologies have been developed, particularly for the synthesis of complex derivatives.
A notable alternative strategy involves the use of pre-formed N-(benzenesulfonyl)cyanamide potassium salts. These salts serve as versatile intermediates that can react with various nucleophiles to generate a range of substituted sulfonamide derivatives. nih.gov Research has shown that N-(benzenesulfonyl)cyanamide potassium salts can be synthesized and subsequently used in reactions to build more complex molecules. nih.gov This method provides a modular approach, allowing for the introduction of diverse functional groups onto the core structure. A cyanide-free method for generating N-substituted cyanamide (B42294) salts from tetrazoles has also been reported, offering a safer synthetic alternative. organic-chemistry.org
Activated thiol compounds, particularly mercaptoheterocycles, have been successfully employed in the synthesis of novel derivatives starting from N-(benzenesulfonyl)cyanamide potassium salts. nih.gov In this reaction, the thiol acts as a nucleophile, adding to the cyanamide group, which is activated by the sulfonamide moiety. The reaction is typically catalyzed by an acid, such as 4-toluenesulfonic acid (PTSA), and proceeds in a solvent like p-dioxane at elevated temperatures. nih.gov
This methodology has been used to synthesize a series of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives. nih.gov The choice of the mercaptoheterocycle allows for the introduction of various heterocyclic rings, such as imidazole, triazole, or benzimidazole, leading to compounds with diverse structural features. nih.gov
Table 1: Synthesis of 2-Alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide Derivatives
| Starting Salt | Thiol Compound | Solvent | Reaction Time (h) | Product |
|---|---|---|---|---|
| Potassium (4-chloro-N-cyanosulfamoyl)benzenide | 1-methyl-1H-imidazole-2-thiol | p-dioxane | 4-5 | 4-chloro-N-((1-methyl-1H-imidazol-2-yl)thio(imino)methyl)benzenesulfonamide |
| Potassium (4-chloro-N-cyanosulfamoyl)benzenide | 4-methyl-4H-1,2,4-triazole-3-thiol | p-dioxane | 4-5 | 4-chloro-N-((4-methyl-4H-1,2,4-triazol-3-yl)thio(imino)methyl)benzenesulfonamide |
| Potassium (4-chloro-N-cyanosulfamoyl)benzenide | 1H-benzo[d]imidazole-2-thiol | p-dioxane | 4-5 | N-((1H-benzo[d]imidazol-2-yl)thio(imino)methyl)-4-chlorobenzenesulfonamide |
Derivatization Approaches for Structural Modification
The this compound scaffold possesses a reactive site at the sulfonamide nitrogen, which is amenable to further chemical modification through reactions such as alkylation and acylation.
Alkylation and Acylation Reactions on the Sulfonamide Nitrogen
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, generating a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or acylating agents, to yield N-substituted derivatives.
N-Acylation: The acylation of the sulfonamide nitrogen is a well-established transformation. researchgate.netresearchgate.net This can be achieved by reacting the sulfonamide with acylating agents like carboxylic acid chlorides or anhydrides. researchgate.netresearchgate.net For example, a general method involves reacting a sulfonamide with a benzoic acid derivative in the presence of a dehydrating agent like phosphorous oxychloride. nih.govresearchgate.net The resulting N-acylsulfonamides are an important class of compounds with unique chemical properties. nih.gov
Table 2: Examples of N-Acylation of Sulfonamides
| Sulfonamide | Acylating Agent | Catalyst/Reagent | Conditions | Product Type |
|---|---|---|---|---|
| 4-Chlorobenzenesulfonamide (B1664158) | m-Methyl benzoic acid | Phosphorous oxychloride | Reflux, 3h | N-Acylsulfonamide nih.govresearchgate.net |
| Benzenesulfonamide (B165840) | Acetic anhydride | P₂O₅/SiO₂ | CH₂Cl₂, room temp | N-Acylsulfonamide researchgate.net |
| Benzenesulfonamide | Benzoyl chloride | BiCl₃ | Solvent-free, 80°C | N-Acylsulfonamide researchgate.net |
N-Alkylation: Similarly, N-alkylation can be performed by treating the sulfonamide with a suitable base to form the corresponding anion, followed by reaction with an alkyl halide. This introduces an alkyl group onto the sulfonamide nitrogen, further diversifying the molecular structure.
These derivatization reactions are crucial for fine-tuning the chemical and physical properties of the parent compound, enabling the exploration of new chemical space and the development of novel molecular entities.
Introduction of Heterocyclic Moieties onto the Sulfonamide Scaffold
The hybridization of the benzenesulfonamide core with various heterocyclic systems is a prominent strategy to generate novel chemical entities. This approach involves chemical transformations that append rings such as thiazolidinones, triazoles, and quinazolinones to the parent structure, thereby modulating its physicochemical and biological properties.
The synthesis of hybrid molecules incorporating the 4-thiazolidinone (B1220212) ring is a well-established strategy in medicinal chemistry due to the significant biological activities associated with this scaffold. nih.govresearchgate.net A common pathway to benzenesulfonamide-thiazolidinone hybrids involves the cyclization of a thiosemicarbazone intermediate.
The general synthesis begins with a benzenesulfonamide derivative containing a carbonyl group (an aldehyde or ketone). This starting material is reacted with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. Subsequent reaction of this intermediate with an α-halo-ester, such as ethyl chloroacetate, in the presence of a base like sodium acetate (B1210297), leads to the formation of the 4-thiazolidinone ring. researchgate.net This cyclization proceeds via S-alkylation of the thiosemicarbazone followed by an intramolecular condensation.
Another approach involves the Knoevenagel condensation, which can be used to introduce substituents at the 5-position of the thiazolidinone ring. nih.gov This method allows for the creation of a diverse library of 5-substituted thiazolidinone derivatives. Recent studies have focused on creating arylidene hybrids of thiazolidinone-benzenesulfonamides, which have been evaluated for various biological activities. nih.gov
Table 1: Synthesis of Thiazolidinone-Benzenesulfonamide Hybrids
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Benzenesulfonamide-thiosemicarbazone | Ethyl chloroacetate, Sodium Acetate | 4-Thiazolidinone-benzenesulfonamide hybrid | researchgate.net |
The incorporation of a 1,2,3-triazole moiety is frequently achieved using the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netresearchgate.net This strategy involves creating two precursor molecules: one containing the benzenesulfonamide scaffold functionalized with an azide (B81097) group, and another molecule (the "tail" or pharmacophore to be attached) bearing a terminal alkyne, or vice versa.
The synthesis of the azide intermediate can be accomplished by reacting a suitable benzenesulfonamide derivative with sodium azide. The alkyne-containing counterparts are typically commercially available or synthesized through standard organic chemistry methods. The "click" reaction between these two fragments, usually catalyzed by a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), proceeds under mild conditions in various solvents, including water, to yield the 1,4-disubstituted 1,2,3-triazole-benzenesulfonamide hybrid. researchgate.netresearchgate.net This methodology allows for the linkage of the benzenesulfonamide core to a wide array of molecular tails, facilitating the generation of large compound libraries. nih.govdocumentsdelivered.com
Researchers have designed and synthesized novel series of 1,2,3-triazole benzenesulfonamide derivatives as potential inhibitors of carbonic anhydrase (CA) isoforms, including the tumor-related hCA IX and hCA XII. nih.gov
Table 2: General Scheme for 1,2,3-Triazole-Benzenesulfonamide Synthesis
| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product | Reference |
|---|---|---|---|---|
| Benzenesulfonamide-azide | Terminal Alkyne | CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-triazole-benzenesulfonamide | researchgate.netresearchgate.net |
Quinazolinone is another privileged heterocyclic system in drug discovery. nih.gov Several synthetic routes exist for integrating this moiety with a benzenesulfonamide scaffold. One common method involves the nucleophilic substitution reaction of a 4-chloroquinazoline (B184009) with an amino-functionalized benzenesulfonamide (a sulfa drug). researchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).
Alternatively, the quinazolinone ring system can be constructed from scratch. The Niementowski synthesis, for example, involves the condensation of anthranilic acid with an appropriate amide to form the 4(3H)-quinazolinone ring. nih.gov To create a sulfonamide hybrid, one of the reactants would need to be pre-functionalized with the benzenesulfonamide group. Microwave-assisted synthesis has also been reported as an efficient and environmentally friendly technique for preparing quinazolinone derivatives. farmaceut.org Copper-catalyzed reactions involving 2-halobenzamides and nitriles also provide a convenient pathway to quinazolin-4(3H)-ones. organic-chemistry.org
Table 3: Synthetic Routes to Quinazolinone-Benzenesulfonamide Hybrids
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| 4-Chloro-7-methoxyquinoline, Sulfa drug | Reflux | 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide | researchgate.net |
| 2-Aminobenzamide, Carboxylic acid/derivative | Heat | 2-Substituted-quinazolin-4(3H)-one | nih.gov |
The indole (B1671886) nucleus is a prominent feature in many biologically active compounds. Its incorporation into a benzenesulfonamide structure can be achieved through several synthetic transformations. A straightforward method is the acylation of the indole nitrogen with a derivative of 4-chlorobenzenesulfonyl chloride. For instance, reacting an indole with chloroacetyl chloride can yield an N-chloroacetyl indole intermediate. nih.gov This intermediate can then be subjected to a substitution reaction with an appropriate amine- or thiol-containing benzenesulfonamide.
Another strategy involves the direct coupling of indoles with sulfonamides. For example, an oxidative cross-dehydrogenative coupling reaction using an oxidant like a combination of molecular iodine and tert-butyl hydroperoxide (TBHP) can create a direct bond between the indole ring (typically at the 3-position) and a sulfur-based functional group, which can be part of or later converted to a sulfonamide. nih.gov
Table 4: Methods for Indole-Sulfonamide Integration
| Reactants | Method/Reagents | Product Type | Reference |
|---|---|---|---|
| Indole, Chloroacetyl chloride | Acylation | N-Chloroacetyl indole intermediate | nih.gov |
Substitutions on the Phenyl Ring of the Benzenesulfonamide Moiety
Modifying the substitution pattern on the phenyl ring of the benzenesulfonamide is a fundamental strategy to fine-tune the molecule's electronic and steric properties.
For instance, direct halogenation (e.g., chlorination or bromination) of a benzenesulfonamide derivative would be expected to add a substituent at the 3-position (meta to the sulfonyl group). Friedel-Crafts alkylation or acylation could similarly introduce alkyl or acyl groups at the meta-position.
Synthesizing derivatives with different substitution patterns often requires starting from an appropriately substituted benzene (B151609) derivative and then building the sulfonamide functionality. For example, to obtain a 2,4-dichlorobenzenesulfonamide (B1301883) derivative, one would typically start with 1,3-dichlorobenzene, convert it to 2,4-dichlorobenzenesulfonyl chloride, and then react it with the desired amine. The synthesis of N-(4-chlorobenzoyl)-4-chlorobenzenesulfonamide has been reported by refluxing 4-chlorobenzoic acid and 4-chlorobenzenesulfonamide with phosphorus oxychloride. researchgate.net This demonstrates a method for creating derivatives, though it modifies the N-substituent rather than the phenyl ring of the starting sulfonamide.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Thiazolidinone |
| Thiazinone |
| 1,2,3-Triazole |
| Quinazolinone |
| Indole |
| 4-Thiazolidinone-benzenesulfonamide |
| 5-Arylidene-4-thiazolidinone-benzenesulfonamide |
| Benzenesulfonamide-thiosemicarbazone |
| Ethyl chloroacetate |
| Sodium Acetate |
| Aromatic aldehydes |
| Piperidine |
| Benzenesulfonamide-azide |
| Terminal Alkyne |
| 1,4-Disubstituted 1,2,3-triazole-benzenesulfonamide |
| Benzenesulfonamide-alkyne |
| Organic Azide |
| CuSO₄ (Copper(II) sulfate) |
| Sodium Ascorbate |
| 4-Chloro-7-methoxyquinoline |
| Sulfa drug |
| 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide |
| 2-Aminobenzamide |
| Carboxylic acid |
| 2-Substituted-quinazolin-4(3H)-one |
| 2-Halobenzamide |
| Nitrile |
| Chloroacetyl chloride |
| N-Chloroacetyl indole |
| 4-Hydroxy-2H-chromene-2-thione |
| 3-Sulfenylindole |
| Molecular iodine (I₂) |
| tert-butyl hydroperoxide (TBHP) |
| 2,4-dichlorobenzenesulfonamide |
| 2,4-dichlorobenzenesulfonyl chloride |
| 1,3-dichlorobenzene |
| N-(4-chlorobenzoyl)-4-chlorobenzenesulfonamide |
| 4-chlorobenzoic acid |
| 4-chlorobenzenesulfonamide |
Impact of Substituent Position (e.g., meta-substitution) on Reactivity
The position of substituents on the benzene ring of benzenesulfonamide derivatives profoundly influences their chemical reactivity and biological activity. This is due to the alteration of the molecule's electronic and steric properties. Substituents can exert activating or deactivating effects on the benzene ring towards electrophilic substitution, and their position dictates the regioselectivity of such reactions. libretexts.org
Research into metallo-β-lactamase (MβL) inhibitors has demonstrated the critical role of substituent placement. A comparative study of ortho-, meta-, and para-substituted benzenesulfonamides revealed that meta-substituted derivatives exhibited significantly greater inhibitory potency against the ImiS enzyme. nih.gov The IC₅₀ values, a measure of inhibitory concentration, were an order of magnitude lower for meta-isomers compared to their ortho- and para-counterparts, highlighting the favorable impact of meta-substitution on the molecule's interaction with the target. nih.govrsc.org
Similarly, in the development of HIV-1 capsid inhibitors, the position of a nitro group on the benzenesulfonamide ring was found to be significant for antiviral activity. nih.gov While a 4-nitro (para) substituent resulted in a near-complete loss of activity, moving the nitro group to the 2- (ortho) or 3- (meta) position restored potent antiviral effects. nih.gov This underscores that the spatial arrangement of electron-withdrawing groups is a key determinant of the molecule's biological function. The steric hindrance caused by bulky groups at the ortho-position can also direct substitution to the para-position. libretexts.org
The reactivity of these compounds is controlled by several factors, including the energy required to distort the molecule to its transition state geometry, the singlet-triplet energy gap, and the electron affinity at the transition state. rsc.org The type and position of substituents can "tune" these properties, altering the reactivity from more radical-like to less radical-like. rsc.org
Table 1: Impact of Substituent Position on Benzenesulfonamide Activity
| Compound Series | Substituent Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Benzenesulfonamide Metallo-β-Lactamase Inhibitors | meta | Significantly higher inhibitory potency (IC₅₀ < 1 μM) | nih.gov |
| Benzenesulfonamide Metallo-β-Lactamase Inhibitors | ortho, para | Lower inhibitory potency (IC₅₀ = 2.7–9.3 μM) | nih.gov |
| Nitro-substituted Benzenesulfonamide HIV-1 Inhibitors | para (4-NO₂) | Complete loss of antiviral activity | nih.gov |
| Nitro-substituted Benzenesulfonamide HIV-1 Inhibitors | meta (3-NO₂) | Restored antiviral activity (EC₅₀ = 8.93 μM) | nih.gov |
| Nitro-substituted Benzenesulfonamide HIV-1 Inhibitors | ortho (2-NO₂) | Restored antiviral activity (EC₅₀ = 8.74 μM) | nih.gov |
Advanced Synthetic Techniques and Optimization
Optimizing the synthesis of this compound and its derivatives involves careful consideration of reaction conditions. Solvent choice, catalytic systems, and purification methods are pivotal in achieving high yields and purity.
The choice of solvent is critical in the synthesis of benzenesulfonamides, as it can significantly affect reaction rates, yields, and selectivity by influencing reactant solubility and catalyst performance. google.com Inert organic solvents are commonly employed, with selections ranging from aliphatic and aromatic hydrocarbons to halogenated hydrocarbons and ethers. google.com
In the synthesis of N-tert-butyl benzenesulfonamides, for instance, a study compared various organic solvents under a specific catalytic system. The results, summarized in the table below, show that different solvents can dramatically alter the final product yield, demonstrating the solvent's role in affecting the reactivity of the starting materials and the catalyst's performance. google.com While solvents like toluene, dimethylformamide (DMF), and acetonitrile (B52724) produced high yields, others like n-hexane resulted in no product. google.com For certain reflux reactions, N-methyl pyrrolidone has been identified as a preferred solvent. google.com
Table 2: Effect of Solvent on the Yield of N-tert-Butyl Benzenesulfonamide
| Solvent | Reaction Yield (%) | Reference |
|---|---|---|
| Toluene | 95.2 | google.com |
| Dimethylformamide (DMF) | 94.3 | google.com |
| Acetonitrile | 92.8 | google.com |
| Dichloroethane | 88.5 | google.com |
| Trichloromethane | 85.6 | google.com |
| n-Hexane | 0 | google.com |
Catalysis offers efficient and often environmentally friendlier routes to benzenesulfonamide synthesis. Various catalytic systems have been developed to facilitate key bond-forming reactions under mild conditions.
One approach involves the catalytic oxidation of a toluenesulfonamide precursor to a carboxybenzenesulfonamide using a metal oxide and heteropoly acid catalyst, which provides a green alternative to traditional strong oxidants. patsnap.com For N-alkylation reactions, a ternary catalytic system comprising ethyltriphenylphosphonium bromide, a silver compound (e.g., AgCl), and porphyrin has been shown to be highly effective, achieving high yields at moderate temperatures. google.com
Modern photoredox catalysis has also been applied. A dual copper and visible-light-catalyzed method enables the S(O)₂–N coupling between phenylsulfinic acids and aryl azides under redox-neutral conditions, proceeding through a triplet nitrene intermediate. nih.gov Furthermore, classical catalytic reduction using palladium on carbon (Pd/C) is a highly effective method for converting precursor compounds into the final benzenesulfonamide derivatives, often with nearly quantitative yields. googleapis.com Lewis acids such as hafnium tetrachloride and zirconium tetrachloride have also been employed as catalysts in the synthesis of N-tert-butyl benzenesulfonamide. google.com
Table 3: Selected Catalytic Methods in Benzenesulfonamide Synthesis
| Catalytic System | Reaction Type | Key Features/Yield | Reference |
|---|---|---|---|
| Metal Oxide / Heteropoly Acid | Oxidation | Green method, yield 81-88% | patsnap.com |
| Ethyltriphenylphosphonium bromide / AgCl / Porphyrin | N-alkylation | High yield (e.g., 96.8% for N-tert-butyl p-chloro benzenesulfonamide) | google.com |
| Ir(ppy)₃ / CuCN / Visible Light | S-N Coupling | Mild, redox-neutral conditions, good yields | nih.gov |
| Palladium/Carbon (Pd/C) | Hydrogenesis/Reduction | Nearly quantitative yield, mild temperature | googleapis.com |
| Hafnium tetrachloride | N-alkylation | Used for synthesis of N-tert-butyl benzenesulfonamide | google.com |
The isolation and purification of newly synthesized benzenesulfonamide derivatives are crucial for obtaining compounds of high purity for subsequent analysis and application. The protocols typically involve a combination of standard organic chemistry techniques.
A common initial workup step involves pouring the reaction mixture into crushed ice or ice water to precipitate the solid product. rsc.orgnih.gov This is often followed by filtration and thorough washing with water to remove inorganic impurities. nih.gov In some procedures, the crude product is dissolved in a basic solution, such as sodium bicarbonate, to separate it from non-acidic impurities. The desired compound is then reprecipitated by acidifying the filtered solution with an acid like HCl. nih.govresearchgate.net
For further purification, column chromatography is a widely used method. google.comrsc.org Silica gel is a common stationary phase, and the mobile phase (eluent) is typically a mixed solvent system, such as ethyl acetate and acetone, to achieve effective separation. google.com Finally, crystallization or recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) is employed to obtain the final product with high purity. googleapis.comrsc.org The purity is often confirmed by measuring the compound's melting point and using analytical techniques like high-performance liquid chromatography (HPLC). google.comgoogle.com
Spectroscopic and Structural Characterization of 4 Chloro N Cyanomethyl Benzenesulfonamide and Its Analogues
Vibrational Spectroscopy Analysis (IR)
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to detect the characteristic vibrational modes of bonds within the molecular structure. For 4-chloro-N-(cyanomethyl)benzenesulfonamide, the IR spectrum provides definitive evidence for its key structural features.
Identification of Key Functional Group Stretches (N-H, C≡N, S=O)
The IR spectrum of a sulfonamide containing a cyanomethyl group is distinguished by several key absorption bands. The primary functional groups—the sulfonamide (SO₂NH) and the nitrile (C≡N)—give rise to strong and characteristic signals.
N-H Stretch: The stretching vibration of the nitrogen-hydrogen bond in the sulfonamide group typically appears as a distinct band in the region of 3300-3200 cm⁻¹. In related N-substituted cyanomethyl sulfonamides, this band has been observed around 3261-3281 cm⁻¹. scielo.br For instance, in the analogue N-[cyano(phenyl)methyl]benzenesulfonamide, the N-H stretch is reported at 3261 cm⁻¹. scielo.br The position of this band can be influenced by hydrogen bonding, which may cause it to broaden or shift. researchgate.net
C≡N Stretch: The nitrile group (cyanomethyl moiety) is characterized by a sharp, medium-intensity absorption band corresponding to the C≡N triple bond stretch. This vibration occurs in a relatively uncongested region of the spectrum, typically between 2260 and 2240 cm⁻¹. scielo.br For example, N-[cyano(isopropyl)methyl]-4-methylbenzenesulfonamide shows a C≡N band at 2240 cm⁻¹, while N-[cyano(phenyl)methyl]benzenesulfonamide shows it at 2248 cm⁻¹. scielo.br
S=O Stretch: The sulfonyl group (SO₂) gives rise to two prominent and strong stretching vibrations: an asymmetrical stretch and a symmetrical stretch. These are among the most recognizable bands in the spectrum of a sulfonamide. The asymmetrical S=O stretching band is typically found in the 1350-1310 cm⁻¹ range, while the symmetrical stretch appears at 1170-1150 cm⁻¹. scielo.brnih.gov In N-[cyano(phenyl)methyl]benzenesulfonamide, these bands are observed at 1341 cm⁻¹ (asymmetrical) and 1169 cm⁻¹ (symmetrical). scielo.br
Interpretation of Characteristic Bands for Sulfonamide and Cyanomethyl Moieties
Beyond the primary stretches, other vibrational modes confirm the presence of the sulfonamide and cyanomethyl groups. The sulfonamide moiety also exhibits a characteristic S-N stretching vibration, which is typically found in the 935-875 cm⁻¹ range. researchgate.netnih.gov
The cyanomethyl group (-CH₂CN) will show C-H stretching vibrations just below 3000 cm⁻¹ and scissoring/bending vibrations around 1450-1400 cm⁻¹. The 4-chlorophenyl group will produce signals corresponding to aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band associated with the C-Cl stretch is also expected at lower frequencies.
The collective presence and specific positions of these bands in the IR spectrum provide a detailed and confirmatory fingerprint of the this compound structure.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reported Value for Analogues (cm⁻¹) |
|---|---|---|---|
| Sulfonamide (N-H) | N-H Stretch | 3300 - 3200 | 3261 - 3281 |
| Nitrile (C≡N) | C≡N Stretch | 2260 - 2240 | 2240 - 2251 |
| Sulfonyl (S=O) | Asymmetrical Stretch | 1350 - 1310 | 1336 - 1341 |
| Symmetrical Stretch | 1170 - 1150 | 1160 - 1169 | |
| Sulfonamide (S-N) | S-N Stretch | 935 - 875 | ~931 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
Proton NMR (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule.
Aromatic Protons: The 4-chlorophenyl group exhibits a characteristic AA'BB' splitting pattern due to the para-substitution. This typically appears as two doublets in the aromatic region (δ 7.5-8.0 ppm). For the parent compound, 4-chlorobenzenesulfonamide (B1664158), these protons appear as doublets around δ 7.85 and δ 7.66 ppm. chemicalbook.com
Sulfonamide Proton (N-H): The proton attached to the sulfonamide nitrogen (SO₂NH) typically appears as a broad singlet or a triplet (if coupled to adjacent CH₂ protons). Its chemical shift is variable and dependent on solvent and concentration, but for related structures, it has been observed as a doublet around δ 5.1-5.5 ppm. scielo.br
Cyanomethyl Protons (CH₂): The two protons of the methylene (B1212753) group (CH₂) adjacent to the nitrile and the sulfonamide nitrogen are expected to appear as a doublet, coupled to the N-H proton. In similar structures, this signal is found around δ 5.3-5.8 ppm. scielo.br For instance, in N-[cyano(phenyl)methyl]benzenesulfonamide, the CH proton signal is a doublet at δ 5.79 ppm. scielo.br
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (ortho to SO₂) | ~7.8 - 8.0 | Doublet | Part of AA'BB' system |
| Aromatic (ortho to Cl) | ~7.5 - 7.7 | Doublet | Part of AA'BB' system chemicalbook.com |
| Sulfonamide (NH) | ~5.1 - 5.5 | Triplet or Broad Singlet | Shift is solvent dependent scielo.br |
| Methylene (CH₂) | ~4.2 - 4.5 | Doublet | Coupled to NH proton |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons: The 4-chlorophenyl ring will show four signals. The carbon attached to the sulfur (C-S) is typically found around δ 139-141 ppm. The carbon bearing the chlorine (C-Cl) also appears in a similar downfield region. The two remaining aromatic CH carbons will appear in the δ 125-130 ppm range. In related 4-chlorobenzenesulfonamides, signals are seen around δ 139.7 (C-S), δ 137.4 (C-Cl), δ 129.5, and δ 128.7 ppm. rsc.org
Nitrile Carbon (C≡N): The carbon of the nitrile group is a quaternary carbon and appears in a characteristic region of the spectrum, typically around δ 115-117 ppm. scielo.br
Methylene Carbon (CH₂): The carbon of the cyanomethyl group (CH₂) is an aliphatic carbon and will appear significantly upfield, with expected shifts in the range of δ 45-50 ppm. In N-[cyano(phenyl)methyl]benzenesulfonamide, the corresponding CH carbon is found at δ 48.2 ppm. scielo.br
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic (C-S) | ~139 - 141 | Quaternary carbon |
| Aromatic (C-Cl) | ~137 - 140 | Quaternary carbon |
| Aromatic (CH) | ~125 - 130 | Two distinct signals expected |
| Nitrile (C≡N) | ~115 - 117 | Quaternary carbon |
| Methylene (CH₂) | ~45 - 50 | Aliphatic carbon |
Advanced NMR Techniques for Structural Connectivity
While 1D NMR (¹H and ¹³C) provides essential information about the types and numbers of protons and carbons, 2D NMR techniques are employed to unequivocally establish the connectivity between atoms. For a molecule like this compound, techniques such as COSY, HSQC, and HMBC would be invaluable.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). It would confirm the coupling between the N-H proton and the CH₂ protons, and also show the coupling between the adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the CH₂ proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the CH₂ protons to the nitrile carbon (C≡N) and the sulfonamide-bearing aromatic carbon (C-S), confirming the N-CH₂-CN linkage and its attachment to the sulfonyl group. Similarly, correlations from the aromatic protons to the quaternary carbons would confirm the substitution pattern on the benzene (B151609) ring. The use of such 2D NMR techniques has been documented for the structural confirmation of other novel sulfonamides. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular weight is 230.67 g/mol , corresponding to its molecular formula, C8H7ClN2O2S. chemscene.com
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to produce a molecular ion peak [M]+• at m/z 230/232, showing the characteristic 3:1 isotopic pattern for chlorine. The fragmentation pattern is anticipated to involve key cleavages around the sulfonamide linkage. Common fragmentation pathways for benzenesulfonamides include:
Cleavage of the S-N bond.
Loss of the cyanomethyl group (-CH2CN).
Fission of the C-S bond, leading to the formation of the chlorophenyl cation.
Loss of SO2.
In the GC-MS analysis of a related analogue, 4-chloro-N-methylbenzenesulfonamide, significant fragment ions are observed at m/z 111 and 113, corresponding to the chlorophenyl fragment, which is a common feature in the mass spectra of such compounds. nih.gov
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
|---|---|---|
| [M]+• | [C8H7³⁵ClN2O2S]+• | 230 |
| [M - CH2CN]+ | [C7H5³⁵ClNO2S]+ | 190 |
| [M - SO2]+• | [C8H7³⁵ClN2]+• | 166 |
| [C6H4ClSO2]+ | 4-chlorobenzenesulfonyl cation | 175 |
This table is based on predicted fragmentation patterns and may not represent all experimentally observed ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a compound by providing highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels. longdom.org For this compound, HRMS would be used to verify its molecular formula, C8H7ClN2O2S.
The theoretical exact mass for the monoisotopic molecular ion [M]+• (¹²C₈¹H₇³⁵Cl¹⁴N₂¹⁶O₂³²S) is 229.98930 Da. An experimental HRMS measurement matching this value with high accuracy would provide definitive confirmation of the compound's elemental composition, a critical step in its characterization. mdpi.com This technique is particularly valuable for distinguishing between molecules that have the same nominal mass but different elemental formulas. longdom.org
X-ray Crystallography for Solid-State Structural Elucidation
While the specific crystal structure of this compound is not detailed in the provided search results, extensive crystallographic data on its analogues, such as 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate, offer profound insights into the expected solid-state conformation, molecular geometry, and intermolecular interactions. nih.govresearchgate.net
Conformation and Torsion Angle Analysis of the Sulfonamide Linkage
In the analogue 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate, the molecule is twisted at the sulfur atom, with a crucial torsional angle reported as -70.67 (55)°. nih.govresearchgate.net The dihedral angle between the sulfonyl benzene ring and the —SO₂—NH—C—O segment is 78.4 (2)°. nih.govresearchgate.net These values indicate a non-planar arrangement, which is a common feature in benzenesulfonamide (B165840) derivatives and is influenced by both steric and electronic factors. nih.govnih.gov The orientation of the side chain relative to the aromatic ring is critical and can significantly affect the molecule's biological activity and crystal packing. nih.gov
Table 2: Selected Torsion and Dihedral Angles in an Analogue Compound
| Compound | Torsion/Dihedral Angle | Value (°) | Reference |
|---|---|---|---|
| 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate | C-SO₂-N-C | -70.67 (55) | nih.govresearchgate.net |
| 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate | Dihedral angle between sulfonyl benzene ring and —SO₂—NH—C—O segment | 78.4 (2) | nih.govresearchgate.net |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions, with hydrogen bonds playing a central role. nih.govresearchgate.net The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), facilitating the formation of robust supramolecular architectures. acs.orgresearchgate.net
In the crystal structure of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate, molecules are linked into layers through N—H⋯O and O—H⋯O hydrogen bonds, with water molecules acting as bridges. nih.govresearchgate.net One of the water hydrogen atoms even forms a bifurcated hydrogen bond to both a sulfonyl and a carbonyl oxygen atom of the same sulfonamide molecule. nih.govresearchgate.net Such strong intermolecular hydrogen bonds are a primary driving force for the crystal packing in sulfonamides. nih.govresearchgate.net In addition to hydrogen bonding, π–π stacking interactions between aromatic rings can also contribute to the stability of the crystal lattice. researchgate.net
Analysis of Molecular Geometry and Bond Lengths/Angles
X-ray crystallography provides precise measurements of bond lengths and angles, defining the molecule's geometry. In sulfonamide derivatives, the bond lengths and angles around the sulfonyl group are of particular interest.
For instance, in the crystal structure of 4-methyl-N-propylbenzenesulfonamide, the S=O bond lengths range from 1.428 (2) to 1.441 (2) Å, the S—N bond lengths are approximately 1.62 Å, and the S—C bond length is about 1.766 (3) Å. nsf.gov The O—S—O bond angle is typically around 119°, while the N—S—C bond angle is approximately 107-108°. nsf.gov These values are consistent with those observed across a wide range of sulfonamide structures and are expected to be similar for this compound.
Table 3: Typical Bond Lengths and Angles in Benzenesulfonamide Analogues
| Parameter | Typical Value | Reference Analogue | Reference |
|---|---|---|---|
| Bond Lengths (Å) | |||
| S=O | 1.428 - 1.441 | 4-methyl-N-propylbenzenesulfonamide | nsf.gov |
| S—N | 1.618 - 1.622 | 4-methyl-N-propylbenzenesulfonamide | nsf.gov |
| S—C (aromatic) | 1.766 | 4-methyl-N-propylbenzenesulfonamide | nsf.gov |
| C—N (amide in analogue) | 1.319 | 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | nih.gov |
| Bond Angles (°) | |||
| O=S=O | 118.3 - 119.5 | 4-methyl-N-propylbenzenesulfonamide | nsf.gov |
This table presents typical values from related structures to infer the geometry of the title compound.
Computational and Theoretical Investigations
Quantum Chemical Computations
Quantum chemical computations are instrumental in elucidating the molecular properties of sulfonamide derivatives. Methodologies such as Density Functional Theory (DFT) are frequently employed to understand the electronic structure, reactivity, and stability of these compounds. nih.govnih.gov
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G+(d,p), are a standard method for optimizing the molecular geometry and exploring the electronic characteristics of sulfonamide compounds. nih.govresearchgate.net These studies are foundational for understanding the molecule's behavior at a quantum level. For instance, in a study on (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, the molecular structure was optimized using the B3LYP/6-311G+(d,p) level of theory to explore its molecular geometry. nih.gov Similar computational approaches have been applied to other sulfonamide derivatives to investigate their fundamental reactive properties. nih.gov The optimization of molecular structures via DFT provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the three-dimensional conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as it facilitates electronic transitions and charge transfer. researchgate.net
In studies of various benzenesulfonamide (B165840) derivatives, HOMO and LUMO parameters have been calculated to correlate with their observed activities. niscpr.res.in For example, in a series of novel benzenesulfonamide derivatives, the HOMO-LUMO gap was a significant parameter in the quantitative structure-activity relationship (QSAR) analysis. niscpr.res.in For a series of 1,2,4-triazine (B1199460) sulfonamide derivatives, the energy gap ranged from 3.25 eV to 3.41 eV, indicating varying levels of reactivity among the analogs. mdpi.com Compound 5 in that study, with the highest HOMO energy at -6.5470 eV, was identified as a superior electron donor. mdpi.com
Interactive Data Table: FMO Analysis of Analogous Sulfonamide Derivatives
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 1,2,4-Triazine Sulfonamide Derivative 4 | - | - | 3.25 | mdpi.com |
| 1,2,4-Triazine Sulfonamide Derivative 2 | - | Lowest | - | mdpi.com |
| 1,2,4-Triazine Sulfonamide Derivative 5 | -6.5470 | - | - | mdpi.com |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that provides insights into intramolecular and intermolecular bonding and interactions among bonds. nih.gov It helps in understanding charge delocalization and the stability of the molecule. nih.gov NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net The MEP map illustrates the charge distribution and is color-coded to indicate regions of negative potential (prone to electrophilic attack, typically colored red) and positive potential (prone to nucleophilic attack, typically colored blue).
In studies of sulfonamide derivatives, MEP analysis has been used to predict the most probable sites for non-covalent interactions. nih.govmdpi.com For instance, in a series of 1,2,4-triazine sulfonamide derivatives, MEP calculations indicated the potential for σ- and π-hole interactions. mdpi.com For (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, MEP analysis was performed to understand its reactive sites. nih.gov
Molecular Modeling and Docking Studies
Prediction of Binding Modes and Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to understand the binding modes and interactions that are crucial for biological activity. uomustansiriyah.edu.iqnih.gov
Numerous studies have performed molecular docking simulations on sulfonamide derivatives to elucidate their inhibitory mechanisms against various biological targets. For example, new benzenesulfonamide compounds were modeled to understand their binding opportunities within the active sites of carbonic anhydrase (CA) II, IX, and XII. uomustansiriyah.edu.iqresearchgate.net The docking studies revealed that the most active compounds exhibited the highest binding scores in the active sites of CA IX and CAXII. uomustansiriyah.edu.iqresearchgate.net
In another study, isatin-based sulfonamide derivatives were docked against α-glucosidase and α-amylase enzymes to determine the binding affinity of active interacting residues. acs.org Similarly, docking studies on N-[4-(4-Arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives against glucosamine-6-phosphate synthase helped to explain their antimicrobial activities. tsijournals.com The binding energies and interactions with key amino acid residues in the active site provide a rationale for the observed biological effects. For instance, some sulfonamide derivatives designed as BRD4 inhibitors showed favorable binding energies supported by hydrogen and hydrophobic bonds with key protein residues. nih.gov
Interactive Data Table: Molecular Docking of Analogous Sulfonamide Derivatives
| Compound Analogue/Derivative | Target Enzyme | Key Findings | Reference |
| Benzenesulfonamide derivatives | Carbonic Anhydrase IX and XII | Highest binding scores correlated with potent inhibition. | uomustansiriyah.edu.iqresearchgate.net |
| Isatin-based sulfonamides | α-glucosidase and α-amylase | Identified key interacting residues for enzyme inhibition. | acs.org |
| N-imidazol-1-yl-benzenesulfonamides | Glucosamine-6-phosphate synthase | High binding affinity correlated with antimicrobial activity. | tsijournals.com |
| Sulfonamide derivatives | BRD4 | Favorable binding energies with key hydrogen and hydrophobic bonds. | nih.gov |
| Bis-sulfonamide derivatives | Aromatase | Compound A5 showed a binding energy of -118.52 kcal/mol. | researchgate.net |
Analysis of Ligand-Receptor Complex Stability and Energetics
There is currently a lack of specific published data from molecular docking or molecular dynamics simulations that detail the binding affinity, interaction energies, or the stability of a ligand-receptor complex involving 4-chloro-N-(cyanomethyl)benzenesulfonamide. Such studies would typically provide insights into the binding mode of the compound with a biological target, identifying key interacting amino acid residues and quantifying the energetic contributions of these interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic forces). Without these studies, a quantitative analysis of the compound's stability and energetics within a protein binding site cannot be provided.
Conformational Analysis and Flexibility of the Compound
A detailed conformational analysis of this compound, which would involve mapping its potential energy surface and identifying low-energy conformations, has not been specifically reported in the available literature. Such an analysis would typically involve computational methods like molecular mechanics or quantum mechanics to explore the rotational freedom around the molecule's single bonds. This would reveal the molecule's intrinsic flexibility and the preferred spatial arrangements of its constituent chemical groups.
While general principles of conformational analysis can be applied to this molecule, specific quantitative data, such as dihedral angle distributions from molecular dynamics simulations or the relative energies of different conformers, are not available. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding pocket.
Biological Activity Investigations: in Vitro and Mechanistic Studies
Enzyme Inhibition Studies
The primary focus of research into the biological effects of 4-chloro-N-(cyanomethyl)benzenesulfonamide has been its role as an enzyme inhibitor. Benzenesulfonamide (B165840) derivatives are widely recognized for their ability to interact with various enzymes, particularly those containing a metal cofactor.
Carbonic Anhydrase (CA) Isoform Inhibition Profile (hCA I, II, IX, XII)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Different isoforms of this enzyme are found throughout the human body and are involved in numerous physiological processes. The inhibitory activity of sulfonamides against various CA isoforms is a well-established area of medicinal chemistry research.
Table 1: Carbonic Anhydrase Inhibition Data for Structurally Related Benzenesulfonamides (Note: Data for this compound is not available. The table below represents data for related compounds to provide context.)
| Compound Class | hCA I (K_i) | hCA II (K_i) | hCA IX (K_i) | hCA XII (K_i) | Reference |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | 2.7–18.7 µM | 2.4–214 nM | 1.4–47.5 nM | 1.7–569 nM | nih.gov |
| Benzenesulfonamides and Tetrafluorobenzenesulfonamides | 41.5–1500 nM | 30.1–755 nM | 1.5–38.9 nM | 0.8–12.4 nM | nih.gov |
Specific data on the isoform selectivity of this compound is not documented in the available literature. However, research on similar benzenesulfonamide derivatives indicates that selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) is a key area of investigation. For some S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides, a degree of selectivity for the tumor-associated isoforms over the cytosolic isoform II has been demonstrated. nih.gov The development of isoform-selective inhibitors is a critical goal in medicinal chemistry to minimize off-target effects.
The precise kinetic mechanism of inhibition for this compound has not been specifically elucidated. Generally, sulfonamides are known to act as competitive inhibitors of carbonic anhydrase, binding to the active site and preventing the substrate from accessing it.
The sulfonamide group (–SO2NH2) is a well-established zinc-binding group (ZBG). In the context of carbonic anhydrase inhibition, the deprotonated sulfonamide anion coordinates to the zinc ion (Zn2+) in the enzyme's active site. This interaction is crucial for the inhibitory activity of this class of compounds. This binding to the zinc ion prevents the coordination of a water molecule, which is a key step in the catalytic cycle of the enzyme.
Metallo-β-lactamase (MβL) Inhibition Studies
There is no information available in the scientific literature regarding the investigation of this compound as an inhibitor of metallo-β-lactamases (MβLs).
Evaluation of Inhibitory Potency (IC50) against specific MβLs (e.g., ImiS)
No studies were identified that evaluated the inhibitory potency of this compound against the metallo-β-lactamase (MβL) ImiS or any other MβL. Therefore, no IC50 value, which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by half, can be reported. Research on other sulfonamide-containing compounds has explored their potential as inhibitors of different enzyme classes, but specific data for this compound against MβLs is absent.
Mechanistic Characterization of Enzyme Inhibition
In the absence of inhibitory activity data, no mechanistic studies characterizing how this compound might inhibit enzymes like ImiS have been published. Such studies would typically investigate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the kinetics of the interaction.
Cellular Activity Studies (In Vitro Cell Line Models)
Anti-Proliferative Activity Assessment
Inhibition of Cancer Cell Line Viability (e.g., HeLa, HCT-116, MCF-7, HepG2, A549, DU-145)
No data is available on the anti-proliferative activity of this compound against the specified panel of human cancer cell lines: HeLa (cervical cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and DU-145 (prostate cancer). While the broader class of benzenesulfonamides has been a subject of anticancer research, the specific efficacy of this particular compound remains uninvestigated in the public domain.
Comparison with Reference Cytotoxic Agents
As no primary anti-proliferative data exists for this compound, no comparisons of its activity with standard cytotoxic agents, such as doxorubicin (B1662922) or etoposide, have been performed.
Apoptosis Induction Mechanisms in Cellular Models
There are no published studies investigating the ability of this compound to induce apoptosis (programmed cell death) in any cellular model. Consequently, information regarding its potential mechanisms of action, such as the activation of caspases or effects on the Bcl-2 family of proteins, is not available.
Cell Cycle Phase Distribution Analysis
The impact of benzenesulfonamide derivatives on cell cycle progression is a key area of investigation. Studies on related compounds have demonstrated a significant effect on the G2/M phase of the cell cycle. For instance, a synthetic benzenesulfonamide compound, B220 [7-(4′-cyanophenyl) indoline-1-benzenesulfonamide], has been shown to cause an accumulation of colorectal carcinoma HCT116 cells in the G2/M phase. This arrest is accompanied by an increase in the levels of mitotic phase markers, such as MPM2 and cyclin B1 nih.gov. Another study on novel N-(7-indolyl)benzenesulfonamide derivatives identified compounds that disrupt mitosis, further supporting the role of this class of compounds in targeting the G2/M checkpoint nih.gov.
Some benzenesulfonate (B1194179) derivatives have also been observed to induce a strong cell cycle arrest in the G2/M phase. mdpi.com The accumulation of cells in the sub-G1 phase, which is indicative of apoptosis, has also been reported for some related compounds, suggesting that cell cycle arrest may precede programmed cell death. nih.gov
Table 1: Effect of Benzenesulfonamide Derivatives on Cell Cycle Distribution
| Compound/Derivative | Cell Line | Effect | Reference |
|---|---|---|---|
| B220 [7-(4′-cyanophenyl) indoline-1-benzenesulfonamide] | HCT116 | G2/M phase arrest | nih.gov |
| N-(7-indolyl)benzenesulfonamides | P388 | Mitotic disruption or G1 accumulation | nih.gov |
Caspase Activation
The induction of apoptosis, or programmed cell death, is a desirable characteristic of potential anticancer agents. A critical mechanism in apoptosis is the activation of a cascade of enzymes known as caspases. Research on benzenesulfonamide derivatives indicates their ability to trigger this pathway.
Specifically, the synthetic benzenesulfonamide compound B220 has been found to induce apoptotic cell death in HCT116 cells, which is mediated by the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic process. nih.gov While direct studies on this compound are limited, the activity of its analogs suggests a potential for inducing apoptosis through caspase activation. The involvement of initiator caspases like caspase-8 and caspase-9, which act upstream of the executioner caspases, has also been implicated in apoptosis induced by other chemical agents.
Table 2: Caspase Activation by Related Compounds
| Compound/Derivative | Cell Line | Activated Caspases | Reference |
|---|---|---|---|
| B220 [7-(4′-cyanophenyl) indoline-1-benzenesulfonamide] | HCT116 | Caspase-3 | nih.gov |
Studies on Mitochondrial Membrane Potential Alterations
Mitochondria play a crucial role in the regulation of apoptosis. A key event in the initiation of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The lipophilic cationic dye JC-1 is commonly used to assess ΔΨm, where a shift from red to green fluorescence indicates mitochondrial depolarization. nih.govnih.gov
While direct experimental data for this compound is not available, studies on other compounds that induce apoptosis often show a collapse of the mitochondrial membrane potential. This depolarization is a critical step that can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade. nih.gov
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules at low concentrations but can cause significant damage to cellular components at high levels, leading to oxidative stress and cell death. nih.govnih.gov The production of ROS is another mechanism through which some anticancer agents exert their cytotoxic effects.
The generation of ROS can be measured using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation. While specific studies on ROS generation by this compound are not prevalent, the induction of oxidative stress is a known mechanism for various anticancer compounds.
Selectivity Assessment Against Non-Tumorigenic Cell Lines
An important aspect of developing anticancer drugs is their selectivity, meaning their ability to kill cancer cells while sparing normal, non-tumorigenic cells. Cell lines such as the human keratinocyte line HaCaT and the non-tumorigenic breast epithelial cell line MCF-10A are often used as models for normal cells in cytotoxicity assays. nih.govresearchgate.netnih.govnih.govnih.gov
Studies on some benzenesulfonate derivatives have shown a degree of selectivity, with minimal effects on the proliferation of normal cells. mdpi.com However, comprehensive data on the selectivity profile of this compound against cell lines like HaCaT and MCF-10A is not extensively documented in the available literature.
Table 3: Cytotoxicity Data for Related Compounds on Non-Tumorigenic Cell Lines
| Compound Class | Non-Tumorigenic Cell Line | Effect | Reference |
|---|
Inhibition of Cell Cycle Regulators
The progression of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The CDK2/cyclin E1 complex is crucial for the transition from the G1 to the S phase of the cell cycle. patsnap.comnih.govnih.gov Inhibition of this complex is a key strategy for arresting the cell cycle and preventing cancer cell proliferation.
While there is no direct evidence of this compound inhibiting CDK2/cyclin E1, the observed G2/M arrest in related sulfonamide compounds suggests an interference with cell cycle regulatory proteins. nih.govmdpi.com It is plausible that this class of compounds may have inhibitory effects on various CDKs, including CDK2.
Tubulin Dynamics Interference
Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. Compounds that interfere with tubulin dynamics are potent anticancer agents. nih.govnih.gov
Several benzenesulfonamide derivatives have been identified as tubulin-targeting agents. nih.gov For example, a series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives were found to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov These findings suggest that the benzenesulfonamide scaffold could be a promising template for the development of new tubulin inhibitors.
Table 4: Tubulin Inhibition by Benzenesulfonamide Derivatives
| Compound/Derivative | Mechanism | Reference |
|---|---|---|
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives | Inhibition of tubulin polymerization | nih.gov |
Tubulin Dynamics Interference
Impact on Microtubule Polymerization
Benzenesulfonamide derivatives have been identified as a class of compounds with potential anti-cancer properties, with some analogs demonstrating the ability to interfere with the cell division process. Mechanistic studies have revealed that certain indolic benzenesulfonamides function as tubulin inhibitors. nih.gov These compounds disrupt the normal dynamics of microtubule assembly and disassembly, a critical process for the formation of the mitotic spindle during cell division.
Consistent with the activity of established anti-tubulin agents that bind to the colchicine site, these benzenesulfonamide derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov Following this arrest in the M phase, the cells are then induced to undergo apoptosis, or programmed cell death, through the activation of caspases 3 and 7. nih.gov This mechanism of action, targeting the microtubule skeleton, is a key strategy in the development of chemotherapeutics. Furthermore, this particular family of tubulin inhibitors, the indolesulfonamides, shows promise as they are not substrates for multidrug resistance (MDR) pumps, which often lead to acquired resistance to cancer drugs. nih.gov
Relationship between Sulfonamide Nitrogen Substituents and Mechanistic Outcomes
The substituents attached to the sulfonamide nitrogen play a crucial role in determining the precise mechanistic pathway and ultimate cellular fate. nih.gov Research on a series of N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives, which included modifications on the sulfonamide nitrogen, demonstrated that the compounds act differently depending on these "bridge substituents". nih.gov This variability makes these compounds valuable as mechanistic probes to explore the nuances of their biological targets. nih.gov The differential activities underscore the importance of the sulfonamide nitrogen position as a key site for chemical modification to fine-tune the biological and mechanistic profile of this class of compounds. nih.govresearcher.life
Structure-Activity Relationship (SAR) Analysis
Elucidation of Key Pharmacophoric Features for Desired Activity
The development of benzenesulfonamide-based inhibitors relies on understanding their key pharmacophoric features, which are the essential three-dimensional arrangement of chemical groups responsible for their biological activity. For many benzenesulfonamide inhibitors targeting metalloenzymes like carbonic anhydrases (CAs), the primary pharmacophoric feature is the sulfonamide moiety itself, which acts as a potent zinc-binding group (ZBG). nih.govacs.org This group coordinates with the zinc ion located in the active site of these enzymes. nih.gov
To achieve isoform selectivity, a common strategy known as the "tail approach" is employed. nih.govnih.gov This involves attaching a "tail" group to the main benzenesulfonamide scaffold via a linker. nih.govnih.gov This tail portion can then interact with less conserved amino acid residues outside the primary binding site, thereby conferring specificity for a particular enzyme isoform, such as the tumor-associated CA IX and XII over the more ubiquitous CA I and II. nih.govnih.gov
Pharmacophore models for other targets have also been developed. For instance, a model for histone deacetylase 2 (HDAC2) inhibitors identified one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), one hydrophobic (HYP), and one ring aromatic (RA) feature as crucial for activity. nih.gov
Impact of Substituents on Potency and Selectivity
The potency and selectivity of benzenesulfonamide derivatives are highly sensitive to the nature and position of various substituents on their core structures.
Isatin (B1672199) Ring: The incorporation of an isatin moiety, often through hybridization with other heterocyclic systems, is a strategy used to enhance antitumor activity. acs.orgmdpi.com In a series of thiazolidinone-isatin hybrids, the isatin derivatives were introduced to optimize the hydrophilic/lipophilic balance and chemical profile. acs.org This approach led to the identification of compounds with high inhibitory activity and selectivity for the cancer-related carbonic anhydrase isoforms hCA IX and hCA XII. acs.org
Thiazolidinone Positions: The thiazolidinone ring is another important scaffold that can be hybridized with benzenesulfonamides to yield biologically active compounds. nih.govnih.gov The substitution pattern on the thiazolidinone core is critical. For example, in a series of thiazolidinone derivatives of benzenesulfonamide investigated for anti-inflammatory activity, a 4-hydroxy group on a phenyl ring attached to the thiazolidinone led to more selective inhibition of COX-2. nih.gov In another study on thiazolidin-4-one benzenesulfonamide hybrids as PPARγ agonists, various substitutions on an arylidene moiety attached to the thiazolidinone ring were explored, leading to compounds with potent and selective activity. nih.gov
Benzenesulfonamide Position 2 Substituents: Substitutions directly on the benzenesulfonamide ring significantly influence activity. The introduction of an alkylthio group at the 2-position of the 4-chlorobenzenesulfonamide (B1664158) ring has been explored to create novel anticancer agents. mdpi.com In studies of benzenesulfonamide inhibitors of carbonic anhydrase, the introduction of a chlorine atom at the C2 or C4 position was found to increase activity compared to the unsubstituted phenyl derivative. nih.gov Similarly, for PPARγ agonists based on a benzenesulfonamide scaffold, electron-withdrawing groups like chlorine or bromine on the benzenesulfonamide ring (ring A) resulted in stronger activity, while electron-donating methyl groups diminished it. nih.gov
Table 1: Impact of Substituents on Biological Activity of Benzenesulfonamide Derivatives
| Scaffold/Moiety | Substituent Position/Type | Impact on Activity | Target | Source |
|---|---|---|---|---|
| Thiazolidinone-Benzenesulfonamide | 4-hydroxy group on phenyl ring | Increased selective inhibition | COX-2 | nih.gov |
| Benzenesulfonamide | Chlorine at C2 or C4 | Partially increased inhibitory activity | Carbonic Anhydrase (CA) | nih.gov |
| Benzenesulfonamide (Ring A) | Electron-withdrawing groups (Cl, Br) | Stronger agonistic activity | PPARγ | nih.gov |
| Benzenesulfonamide (Ring A) | Electron-donating methyl groups | Diminished agonistic activity | PPARγ | nih.gov |
| Thiazolidinone-Isatin Hybrid | Isatin derivatives | High inhibitory activity and selectivity | hCA IX, hCA XII | acs.org |
Role of Linkers and Hybridization in Modulating Activity
The linker connecting the primary benzenesulfonamide scaffold to a "tail" group is a critical determinant of inhibitor potency and selectivity. nih.govnih.gov The flexibility of the linker moiety allows the tail portion of the inhibitor to better engage with specific amino acid residues in the active site of the target enzyme, which can enhance isoenzyme-specific binding. nih.gov
Hydrazone linkers (containing an imine N=C group) are frequently used due to their flexibility and structural similarities to various biologically important molecules. nih.gov The stability of the hydrazone linker towards metabolic enzymes is also a beneficial feature. nih.gov The nature of the ring containing the linker also matters; for instance, five-membered rings incorporating a cyclic hydrazone linker were found to reduce potency compared to more flexible, open-chain linkers in one study. nih.gov
Molecular hybridization, which combines different pharmacophoric moieties into a single molecule, is a powerful strategy. acs.org For example, combining a thiazolidinone core (functionalized with a benzenesulfonamide group) with various isatin derivatives is a molecular hybridization approach aimed at creating compounds with an optimized chemical and biological profile for targeting specific carbonic anhydrase isoforms. acs.org
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to develop predictive models for the biological activity of chemical compounds. For benzenesulfonamide derivatives, three-dimensional QSAR (3D-QSAR) studies have been successfully performed to understand the relationship between their structure and their inhibitory activity against targets like carbonic anhydrase II (CA II). nih.govresearchgate.net
Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build these models. nih.govresearchgate.net These methods analyze a series of compounds with known activities to generate a 3D map of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. The resulting models, validated through statistical methods, can then be used to reliably predict the activity of novel, un-synthesized compounds. nih.govresearchgate.net Such predictive models are valuable in the rational design of new, more potent benzenesulfonamide-based inhibitors. nih.govresearchgate.netunifi.it
Role As a Synthetic Scaffold or Intermediate
4-chloro-N-(cyanomethyl)benzenesulfonamide as a Versatile Building Block
The structure of this compound, featuring a 4-chlorinated benzene (B151609) ring, a sulfonamide linkage, and a reactive cyanomethyl group, endows it with considerable versatility as a synthetic intermediate. The cyanomethyl group, in particular, is a key functional handle that can participate in a variety of chemical transformations. Nitriles are synthetically valuable as they can be readily converted into other functional groups such as amines, carboxylic acids, and various heterocyclic systems.
While specific documented reactions employing this compound as a starting material are not extensively reported in publicly available literature, the reactivity of the N-cyanomethyl sulfonamide moiety suggests its potential in several types of synthetic operations. For instance, N-sulfonyl cyanamides are known to participate in electrophilic cyanation and cycloaddition reactions. The cyanomethyl group can also be a precursor for the formation of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
The reactivity of the cyanomethyl group is well-established in organic synthesis. For example, the cyanomethyl radical can add across carbon-carbon double bonds, and the methylene (B1212753) group adjacent to the nitrile is susceptible to deprotonation to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. These inherent reactive properties make this compound a promising, though currently underutilized, building block for the synthesis of more complex molecules.
Strategies for Incorporating the Scaffold into Larger Molecular Architectures
The incorporation of the this compound scaffold into larger and more complex molecular architectures can be envisioned through several synthetic strategies, primarily leveraging the reactivity of the cyanomethyl group and the sulfonamide moiety.
One key strategy involves the chemical manipulation of the nitrile functionality. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to yield a primary amine. This amine can then be further functionalized through acylation, alkylation, or used as a nucleophile in the construction of larger systems. For instance, the resulting aminomethyl group can be a key component in the synthesis of various heterocyclic rings, a common strategy in medicinal chemistry.
Another approach is through cycloaddition reactions involving the nitrile group. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings, which are recognized as important pharmacophores in many drug molecules. The versatility of the cyanomethyl group also extends to its participation in multicomponent reactions, which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic step. rsc.orgresearchgate.net
Furthermore, the sulfonamide nitrogen itself can be a point of diversification. After potential deprotection, this nitrogen atom can be functionalized, although this is often more challenging due to the electron-withdrawing nature of the sulfonyl group. The aromatic ring also offers possibilities for further functionalization through electrophilic aromatic substitution, although the chloro and sulfonyl groups are deactivating.
Development of Libraries of Benzenesulfonamide-based Derivatives
The benzenesulfonamide (B165840) core is a well-established scaffold for the development of compound libraries in drug discovery. nih.gov The synthesis of diverse libraries of benzenesulfonamide derivatives allows for the systematic exploration of structure-activity relationships (SAR) and the identification of compounds with desired biological activities.
Several studies have reported the synthesis of libraries of benzenesulfonamide derivatives with various substituents on the aromatic ring and the sulfonamide nitrogen. For example, novel series of sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. rsc.orgnih.gov In one study, a series of novel 4-chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives were synthesized and showed promising cytotoxic activity against a human liver cancer cell line. nih.gov Another study focused on the synthesis of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives which were evaluated for their anticancer activity. nih.gov
The generation of such libraries often involves parallel synthesis techniques where a common core, such as a substituted benzenesulfonamide, is reacted with a diverse set of building blocks. While there are no specific reports detailing the use of this compound as the starting material for a large combinatorial library, its structure is amenable to such approaches. The cyanomethyl group could be a key point of diversification, allowing for the introduction of a wide range of chemical functionalities.
Below is an interactive table summarizing examples of synthesized benzenesulfonamide derivatives with reported biological activities.
| Starting Material/Core Scaffold | Derivative Class | Reported Biological Activity | Reference |
| (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide | Hydrazone and pyridone derivatives | Anticancer, Radiosensitizing | nih.gov |
| N-(benzenesulfonyl)cyanamide potassium salts | 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives | Anticancer | nih.gov |
| 4-aminobenzenesulfonamide | Diamide-based benzenesulfonamides | Carbonic anhydrase inhibition | rsc.org |
| Phenylalanine derivatives | Benzenesulfonamide-containing phenylalanine derivatives | HIV-1 Capsid Inhibition | nih.gov |
Future Potential as a Privileged Scaffold in Drug Discovery (General)
The concept of a "privileged scaffold" in drug discovery refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of new therapeutic agents. nih.govufrj.brbenthamdirect.comacs.org The benzenesulfonamide moiety is widely recognized as a privileged scaffold due to its presence in a large number of clinically approved drugs with diverse therapeutic applications, including antibacterial, anticancer, antiviral, and anti-inflammatory agents. nih.gov
The reasons for the success of the benzenesulfonamide scaffold are multifaceted. The sulfonamide group is a strong hydrogen bond acceptor and can also act as a hydrogen bond donor, enabling it to form key interactions with biological targets. Its tetrahedral geometry allows for the precise spatial orientation of substituents, which is crucial for achieving high binding affinity and selectivity. Furthermore, the physicochemical properties of benzenesulfonamide derivatives can be readily tuned by modifying the substituents on the aromatic ring and the sulfonamide nitrogen, allowing for the optimization of pharmacokinetic and pharmacodynamic properties. scielo.br
Given the established importance of the benzenesulfonamide core as a privileged scaffold, this compound holds significant potential for future applications in drug discovery. The presence of the reactive cyanomethyl group provides a unique handle for the introduction of diverse chemical functionalities, enabling the creation of novel compound libraries based on this scaffold. The exploration of the synthetic utility of this building block could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action. The continued interest in benzenesulfonamide-based compounds ensures that this scaffold will remain an important area of research in medicinal chemistry for the foreseeable future. nih.gov
Future Research Directions and Unexplored Academic Avenues
Exploration of Novel Synthetic Pathways
While classical methods for synthesizing sulfonamides are well-established, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for 4-chloro-N-(cyanomethyl)benzenesulfonamide and its derivatives. Drawing inspiration from modern synthetic methodologies applied to related structures, several avenues warrant exploration.
One promising approach involves adapting one-pot, multi-component reactions. For instance, a one-pot, two-step protocol developed for novel 4-cyanamidobenzenesulfonamide derivatives, which proceeds under catalyst- and additive-free conditions, could be modified for the target compound. nih.gov This would streamline the process, reduce waste, and potentially improve yields. Another area of interest is the use of novel starting materials and coupling strategies. Research into the synthesis of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives from N-(benzenesulfonyl)cyanamide potassium salts demonstrates the potential for innovative precursor design. mdpi.com Exploring alternative chlorinating agents and reaction conditions, moving away from traditional reagents like thionyl chloride, could also lead to safer and more efficient syntheses. google.com
| Proposed Synthetic Strategy | Potential Advantages | Source of Inspiration |
| One-Pot, Multi-Component Reactions | Reduced reaction time, simplified purification, lower cost | Synthesis of 4-cyanamidobenzenesulfonamides nih.gov |
| Novel Precursor Design | Access to new derivatives, improved reaction kinetics | Use of N-(benzenesulfonyl)cyanamide potassium salts mdpi.com |
| Catalyst-Free Conditions | Environmentally friendly, reduced metal contamination | Catalyst-free synthesis of sulfonamide derivatives nih.gov |
| Alternative Chlorination Methods | Increased safety, improved process control | Avoiding diazotization reactions google.com |
Advanced Spectroscopic Characterization of Compound Complexes
A thorough understanding of a molecule's structure and its interactions with biological targets is crucial. While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are fundamental, future work should employ advanced methods to characterize this compound and its potential complexes.
High-resolution X-ray crystallography could provide definitive structural data on the compound itself and, more importantly, its complexes with target enzymes. researchgate.netresearchgate.net This would reveal precise binding modes and intermolecular interactions, such as hydrogen bonding, which are critical for structure-based drug design. Furthermore, investigating the formation of metal complexes is a key unexplored avenue. Studies on Cu(I) carbene complexes, for example, suggest that the interaction of sulfonamides with metal centers can lead to novel structures and reactivity. researchgate.net Spectroscopic techniques combined with computational methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, bond lengths, and angles of these complexes, providing insights that are not achievable through experimental means alone. nih.govsemanticscholar.org
Deeper Mechanistic Elucidation of Cellular Effects at the Molecular Level
The benzenesulfonamide (B165840) moiety is a well-known zinc-binding group, and many derivatives function as inhibitors of metalloenzymes, particularly carbonic anhydrases (CAs). nih.gov While it is probable that this compound also targets CAs, particularly tumor-associated isoforms like CA IX, this must be experimentally verified. nih.govnih.gov
Future research must move beyond simple enzyme inhibition assays to unravel the compound's broader mechanism of action at the molecular level. This includes identifying the downstream consequences of target engagement. For instance, studies on similar compounds have shown that their anti-proliferative effects are associated with the induction of apoptosis and caspase activation. mdpi.com Investigating the effect of this compound on cell cycle progression, key signaling pathways (e.g., STAT3 phosphorylation), and gene expression would provide a comprehensive understanding of its cellular impact. nih.gov Tracing the localization of target enzymes within living cells upon treatment with the compound could further clarify its mechanism. nih.gov
Integration of Advanced Computational Approaches (e.g., AI/ML for SAR Prediction)
Computational chemistry offers powerful tools to accelerate drug discovery. Future research on this compound should fully integrate these approaches. Molecular docking studies can predict the binding poses of the compound within the active sites of various enzyme targets, helping to rationalize observed activities and guide the design of more potent analogs. nih.govnih.gov
Beyond traditional docking, advanced computational methods like Artificial Intelligence (AI) and Machine Learning (ML) should be employed. For example, Artificial Neural Networks have been successfully used to predict the inhibitory activity of sulfonamide derivatives against different carbonic anhydrase isoforms with high accuracy. nih.gov By training ML models on existing data for benzenesulfonamide derivatives, it would be possible to predict the Structure-Activity Relationship (SAR) for novel analogs of this compound. This predictive power allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and significantly reducing the time and resources spent on empirical testing.
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predict binding mode in enzyme active sites | Rationalize activity and guide analog design nih.govnih.gov |
| Density Functional Theory (DFT) | Calculate electronic properties, bond energies | Understand molecular reactivity and stability nih.govchemrxiv.org |
| Artificial Neural Networks (MLP) | Predict enzyme inhibition data (e.g., Kᵢ values) | High-throughput virtual screening of derivatives nih.gov |
| SAR Prediction Models | Identify key structural features for activity | Prioritize synthesis of potent and selective compounds |
Investigation of Broader Enzyme Target Spectrum
While carbonic anhydrases are a primary focus for sulfonamides, this scaffold is known to interact with a diverse range of enzymes. tandfonline.com A significant unexplored avenue is to screen this compound against a broad panel of enzyme classes to uncover novel biological activities.
Potential targets include other metalloenzymes, such as metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov Additionally, enzymes involved in cell signaling and division, such as tubulin and STAT3, have been identified as targets for some benzenesulfonamide derivatives. nih.gov Other enzyme families to consider include deubiquitylating enzymes (DUBs), which are emerging as important targets in cancer and neurodegenerative diseases. google.com A comprehensive screening approach could reveal unexpected therapeutic applications for this compound and its future derivatives.
Development of Fluorescently Tagged Probes for Cellular Tracking
To better understand the pharmacokinetics and cellular behavior of this compound, the development of tagged analogs is essential. This involves synthesizing derivatives that incorporate a reporter moiety, such as a fluorescent tag or a radionuclide, without significantly altering the compound's biological activity.
These probes would enable direct visualization of the compound's uptake, subcellular localization, and retention within living cells using techniques like fluorescence microscopy. Furthermore, radioiodinated analogs could be developed for biodistribution studies in xenograft models. These studies would provide valuable data on how the compound distributes throughout an organism and whether it accumulates in target tissues, such as tumors. This information is critical for the preclinical development of any potential therapeutic agent.
Multi-Targeting Approaches Utilizing the Benzenesulfonamide Scaffold
The development of drugs that can modulate multiple targets simultaneously is a growing strategy in medicinal chemistry, particularly in complex diseases like cancer. The benzenesulfonamide scaffold is an excellent starting point for designing such multi-target agents. mdpi.com
Future research should focus on creating hybrid molecules that combine the this compound core with other known pharmacophores. For example, integrating moieties known to inhibit other key cancer-related targets, such as kinases or protein-protein interactions, could lead to synergistic effects. nih.gov The goal is to create a single molecule that can disrupt multiple pathological pathways, potentially leading to greater efficacy and a lower likelihood of developing drug resistance. The versatility of the benzenesulfonamide scaffold makes it an ideal platform for exploring these multi-targeting strategies. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-N-(cyanomethyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and cyanomethylamine derivatives. Key steps include:
- Reagents : Use of bases like triethylamine or sodium bicarbonate to neutralize HCl byproducts .
- Solvents : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reactivity under controlled temperatures (0–25°C) .
- Purification : Reverse-phase HPLC or recrystallization ensures high purity (>95%) . Yield optimization requires stoichiometric balancing and inert atmospheres to prevent side reactions.
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Spectroscopy :
- 1H/13C NMR : Assign peaks for sulfonamide (-SO2NH-), cyanomethyl (-CH2CN), and aromatic protons .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion at m/z 259.05 for C8H7ClN2O2S) .
- Chromatography : HPLC with UV detection (λ = 254 nm) verifies purity .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in biological assays?
- Functional Group Modifications :
- Substituting the cyanomethyl group with alkyl or aryl moieties alters enzyme inhibition (e.g., carbonic anhydrase) .
- Introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability .
- Assay Design :
- Use dose-response curves (IC50) and molecular docking to correlate substituent effects with binding affinity .
Q. How can contradictory bioactivity data across studies involving this compound be resolved?
- Source Analysis :
- Variability in assay conditions (e.g., pH, solvent) may affect solubility and activity .
- Impurities from incomplete purification (e.g., residual solvents) can skew results .
- Methodological Adjustments :
- Standardize protocols (e.g., OECD guidelines) and use orthogonal assays (e.g., SPR alongside enzymatic assays) .
Q. What advanced computational methods are suitable for predicting the pharmacokinetic properties of this compound derivatives?
- In Silico Tools :
- ADMET Prediction : Software like SwissADME estimates absorption (LogP), hepatic clearance (CYP450 interactions), and toxicity (Ames test) .
- Molecular Dynamics : Simulates ligand-receptor binding stability (e.g., with carbonic anhydrase IX) .
Methodological Guidance
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in vitro?
- Microsomal Incubation :
- Use liver microsomes (human/rat) with NADPH cofactor at 37°C .
- Monitor degradation via LC-MS/MS over 0–60 minutes .
- Data Interpretation :
- Calculate half-life (t1/2) and intrinsic clearance (Clint) to rank derivatives .
Q. What analytical techniques are critical for detecting degradation products of this compound under stressed conditions?
- Forced Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
